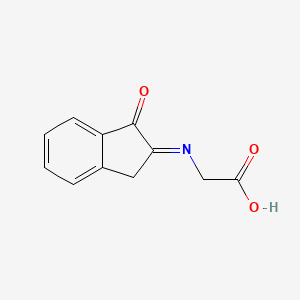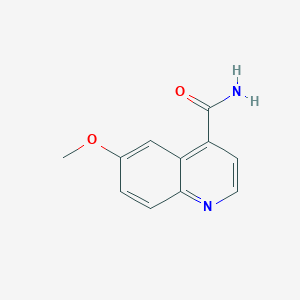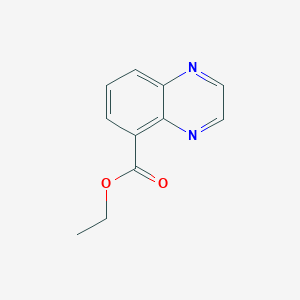![molecular formula C11H8N2S B11898571 Naphtho[2,1-d]isothiazol-3-amine CAS No. 64757-77-3](/img/structure/B11898571.png)
Naphtho[2,1-d]isothiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[2,1-d]isothiazol-3-amine is a heterocyclic compound with the molecular formula C11H8N2S It features a fused ring system that includes a naphthalene moiety and an isothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Naphtho[2,1-d]isothiazol-3-amine can be synthesized through a multi-step process involving the formation of the isothiazole ring and subsequent functionalization. One common method involves the reaction of 2-aminonaphthalene with sulfur and a suitable oxidizing agent to form the isothiazole ring. The reaction conditions typically include elevated temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Naphtho[2,1-d]isothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to a thiazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene or isothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolines, and various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Naphtho[2,1-d]isothiazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of naphtho[2,1-d]isothiazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The isothiazole ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Pathways involved may include oxidative stress response, apoptosis, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[2,3-d]thiazole: Similar structure but with different ring fusion, leading to distinct chemical properties.
Benzothiazole: Contains a benzene ring fused to a thiazole ring, used in similar applications but with different reactivity.
Thiazole: A simpler structure with a single thiazole ring, used as a precursor for more complex compounds.
Uniqueness
Naphtho[2,1-d]isothiazol-3-amine is unique due to its specific ring fusion and the presence of both naphthalene and isothiazole moieties. This combination imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
64757-77-3 |
|---|---|
Fórmula molecular |
C11H8N2S |
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
benzo[g][1,2]benzothiazol-3-amine |
InChI |
InChI=1S/C11H8N2S/c12-11-9-6-5-7-3-1-2-4-8(7)10(9)14-13-11/h1-6H,(H2,12,13) |
Clave InChI |
DDPDMHFLDDIOER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2SN=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11898494.png)

![3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11898500.png)

![1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl-](/img/structure/B11898514.png)






![1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)-](/img/structure/B11898563.png)

![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11898576.png)
